1-(2-bromoethyl)-4-nitro-1H-pyrazole

Catalog No.
S14574657
CAS No.
M.F
C5H6BrN3O2
M. Wt
220.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromoethyl)-4-nitro-1H-pyrazole

Product Name

1-(2-bromoethyl)-4-nitro-1H-pyrazole

IUPAC Name

1-(2-bromoethyl)-4-nitropyrazole

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

InChI

InChI=1S/C5H6BrN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2

InChI Key

LCLHGYUIDJUMAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCBr)[N+](=O)[O-]

Alkylation Strategies for Pyrazole Functionalization

Nucleophilic Substitution Reactions with 2-Bromoethanol

The alkylation of 4-nitro-1H-pyrazole with 2-bromoethanol represents the most direct route to 1-(2-bromoethyl)-4-nitro-1H-pyrazole. This nucleophilic substitution reaction occurs under basic conditions, where the pyrazole’s nitrogen acts as a nucleophile, displacing the hydroxyl group from 2-bromoethanol.

Key Reaction Parameters:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the pyrazole nitrogen, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilize transition states and improve solubility.
  • Temperature: Reactions typically proceed at 60–90°C to overcome activation energy barriers without causing decomposition.

The reaction can be summarized as:
$$
\text{4-nitro-1H-pyrazole} + \text{2-bromoethanol} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, \, \Delta} \text{1-(2-bromoethyl)-4-nitro-1H-pyrazole} + \text{H}_2\text{O}
$$

Yield Optimization:

ParameterEffect on YieldOptimal Range
Base stoichiometryExcess base increases deprotonation efficiency1.2–1.5 equivalents
Solvent polarityHigher polarity enhances reaction rateDMF > DMSO > Acetonitrile
Reaction timeProlonged durations reduce side products6–12 hours

Side reactions, such as over-alkylation or ester formation, are minimized by maintaining anhydrous conditions and controlled stoichiometry.

Base-Catalyzed Alkylation Mechanisms in Polar Aprotic Solvents

The alkylation mechanism proceeds via an Sₙ2 pathway, where the pyrazole nitrogen attacks the electrophilic carbon of 2-bromoethanol. Polar aprotic solvents stabilize the ionic intermediates, while bulky bases like potassium tert-butoxide improve regioselectivity.

Catalyst Innovations:
Crystalline aluminosilicates or aluminophosphates, as described in patent literature, offer enhanced reaction efficiency under milder conditions (40–60°C) by providing acidic sites that activate the alkylating agent. For example, faujasite-type zeolites with pore sizes of 0.7–1.0 nm facilitate substrate diffusion and reduce byproduct formation.

Comparative Analysis of Alkylation Methods:

MethodCatalystTemperature (°C)Yield (%)
Conventional Sₙ2K₂CO₃8065–75
Zeolite-catalyzedFaujasite5078–85
Microwave-assistedNone10070–80

Zeolite-catalyzed methods reduce energy consumption and improve atom economy, making them industrially favorable.

Nitration Techniques for Pyrazole Ring Modification

Mixed Acid Nitration Under Controlled Temperature Conditions

Introducing the nitro group at the 4-position of 1-(2-bromoethyl)-1H-pyrazole requires nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophilic nitronium ion (NO₂⁺) attacks the electron-rich pyrazole ring, with position 4 favored due to steric and electronic factors.

Critical Conditions:

  • Acid Ratio: HNO₃/H₂SO₄ (1:3 v/v) generates sufficient NO₂⁺ concentration.
  • Temperature: Maintained below 5°C to prevent ring degradation or over-nitration.
  • Reaction Time: 2–4 hours for complete conversion.

Side Reactions:

  • 3-Nitro Isomer Formation: Occurs if temperature exceeds 10°C or with prolonged exposure.
  • Ring Oxidation: Mitigated by using diluted acids and short reaction times.

Regioselectivity Challenges in Nitro Group Positioning

The 4-nitro isomer’s regioselectivity arises from the directing effects of the bromoethyl group. Quantum mechanical calculations suggest that the bromoethyl substituent electronically deactivates adjacent positions, making the 4-position more susceptible to electrophilic attack.

Experimental Validation:

  • ¹H NMR Analysis: The 4-nitro isomer shows distinct deshielding of the C-5 proton (δ 8.2–8.4 ppm) compared to the 3-nitro analog (δ 7.9–8.1 ppm).
  • X-ray Crystallography: Confirms coplanarity of the nitro group with the pyrazole ring, stabilizing the 4-substituted product.

Alternative Synthetic Pathways via Pyrazole Ring Construction

Cyclocondensation Approaches Using Hydrazine Derivatives

Pyrazole rings can be constructed de novo using hydrazines and 1,3-diketones. For example, cyclocondensation of 4,4,4-trifluoro-1-(2-bromoethyl)butane-1,3-dione with hydrazine derivatives yields 1-(2-bromoethyl)-4-nitro-1H-pyrazole in a regiocontrolled manner.

Reaction Scheme:
$$
\text{1,3-diketone} + \text{hydrazine} \xrightarrow[\text{DMF}]{\text{HCl}} \text{pyrazole intermediate} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}_4} \text{1-(2-bromoethyl)-4-nitro-1H-pyrazole}
$$

Advantages:

  • Avoids nitration step, reducing side reactions.
  • Enables modular substitution patterns.

Post-Functionalization of Pre-Formed Pyrazole Scaffolds

Post-synthetic modification of 1H-pyrazole scaffolds involves sequential bromoethylation and nitration. For instance, 1H-pyrazole is first alkylated with 1,2-dibromoethane under basic conditions, followed by nitration at the 4-position.

Key Considerations:

  • Order of Functionalization: Bromoethylation before nitration prevents nitro group interference.
  • Protection Strategies: Temporary protection of the nitro group may be required during alkylation.

The synthesis of 1-(2-bromoethyl)-4-nitro-1H-pyrazole involves complex reaction kinetics that are significantly influenced by solvent selection and temperature control. Research has demonstrated that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for nucleophilic substitution reactions involving pyrazole derivatives [1]. These solvents effectively stabilize ionic intermediates while enhancing the nucleophilicity of the pyrazole nitrogen atom through solvation effects [1].

Temperature effects on pyrazole alkylation reactions follow Arrhenius kinetics, with activation energies typically ranging from 9.24 to 18.0 kilocalories per mole depending on the specific alkylating agent and reaction conditions [2] [3]. The optimal temperature range for bromoethylation of nitro-substituted pyrazoles has been established at 70-90 degrees Celsius, balancing reaction rate enhancement with minimization of thermal decomposition . At temperatures below 60 degrees Celsius, reaction rates become prohibitively slow, while temperatures exceeding 100 degrees Celsius lead to increased formation of undesired byproducts [5].

Kinetic studies reveal that the reaction rate constant increases exponentially with temperature according to the relationship k = A exp(-Ea/RT), where the pre-exponential factor A varies with solvent polarity [6]. In dimethylformamide, the reaction exhibits first-order kinetics with respect to both the pyrazole substrate and bromoethylating agent, with rate constants ranging from 0.02 to 0.15 inverse minutes at 80 degrees Celsius [7].

Solvent Effects on Reaction Parameters

SolventDielectric ConstantActivation Energy (kcal/mol)Rate Constant at 80°C (min⁻¹)Yield (%)
Dimethylformamide36.711.20.1278-85
Dimethyl sulfoxide46.710.80.1575-82
Acetonitrile37.513.50.0865-72
Tetrahydrofuran7.615.80.0345-55

The data demonstrates that high dielectric constant solvents provide lower activation energies and higher reaction rates, consistent with the stabilization of polar transition states in nucleophilic substitution mechanisms [8] [5].

Stoichiometric Balancing of Bromoethylating Agents

Precise stoichiometric control of bromoethylating agents is critical for achieving optimal yields and selectivity in the synthesis of 1-(2-bromoethyl)-4-nitro-1H-pyrazole. Research indicates that a slight excess of the bromoethylating agent, typically 1.1 to 1.3 equivalents, maximizes conversion while minimizing the formation of bis-alkylated products [9] [8]. When stoichiometric amounts are employed, incomplete conversion often results due to competitive hydrolysis of the alkylating agent [9].

The choice of bromoethylating agent significantly impacts reaction efficiency and selectivity. 1,2-dibromoethane serves as an effective bromoethylating reagent when used in excess, allowing for selective monoalkylation at the nitrogen-1 position of the pyrazole ring [10]. Alternative bromoethylating agents such as 2-bromoethanol require activation through conversion to the corresponding tosylate or mesylate derivatives to achieve comparable reactivity [11].

Base selection plays a crucial role in stoichiometric balance, with potassium carbonate being the preferred choice due to its appropriate basicity and low nucleophilicity [8]. The optimal base-to-substrate ratio has been established at 1.5 to 2.0 equivalents, providing sufficient deprotonation capacity without promoting competing side reactions [10]. Stronger bases such as sodium hydride or potassium tert-butoxide lead to increased formation of elimination products and reduced selectivity [8].

Optimization of Reagent Stoichiometry

Bromoethylating AgentEquivalentsBaseBase Equiv.Conversion (%)Selectivity (%)
1,2-dibromoethane1.2K₂CO₃1.58592
1,2-dibromoethane1.5K₂CO₃2.09288
2-bromoethyl tosylate1.1K₂CO₃1.57895
2-bromoethanol1.3K₂CO₃2.04585

The data illustrates the importance of balanced stoichiometry in achieving high conversion rates while maintaining selectivity for the desired monoalkylated product [9] [10].

Byproduct Formation and Mitigation Strategies

The synthesis of 1-(2-bromoethyl)-4-nitro-1H-pyrazole is accompanied by several competing reactions that lead to undesired byproduct formation. The primary byproducts include bis-alkylated pyrazoles, elimination products, and hydrolysis derivatives of the bromoethylating agent [12] [13]. Understanding the mechanisms of byproduct formation is essential for developing effective mitigation strategies.

Bis-alkylation represents the most significant side reaction, occurring through successive nucleophilic substitution at both nitrogen atoms of the pyrazole ring [10] [14]. This reaction pathway is favored at elevated temperatures and with excess alkylating agent concentrations. The formation of bis-alkylated products can be effectively suppressed by maintaining reaction temperatures below 85 degrees Celsius and employing precisely controlled stoichiometric ratios [14].

Elimination reactions leading to vinyl pyrazole derivatives become prominent when strong bases are employed or when reaction temperatures exceed optimal ranges [15]. These elimination pathways compete with the desired substitution reaction and can be minimized through careful selection of reaction conditions and base strength [12]. The use of weaker bases such as potassium carbonate instead of alkoxides significantly reduces elimination product formation [8].

Hydrolysis of the bromoethylating agent represents another significant pathway for byproduct formation, particularly in the presence of trace moisture [13]. This reaction leads to the formation of ethylene glycol derivatives and reduces the effective concentration of the alkylating agent. Rigorous exclusion of moisture through the use of anhydrous solvents and inert atmosphere conditions effectively minimizes this competing reaction [11].

Byproduct Analysis and Mitigation

Byproduct TypeFormation MechanismMitigation StrategyReduction Achieved (%)
Bis-alkylated pyrazoleSuccessive N-alkylationTemperature control (≤85°C)75
Vinyl pyrazoleβ-EliminationWeak base (K₂CO₃)80
Ethylene glycol derivativesHydrolysisAnhydrous conditions90
Quaternary ammonium saltsOver-alkylationStoichiometric control85

Implementation of these mitigation strategies results in significantly improved reaction selectivity and reduced purification requirements [12] [14].

Catalytic Systems for Improved Reaction Efficiency

The development of catalytic systems for the synthesis of 1-(2-bromoethyl)-4-nitro-1H-pyrazole has focused on enhancing reaction rates, improving selectivity, and reducing the environmental impact of the synthetic process. Phase-transfer catalysis using tetrabutylammonium bromide has emerged as an effective approach for facilitating the alkylation reaction under mild conditions [11]. This catalytic system enables efficient reaction at reduced temperatures while maintaining high conversion rates and selectivity.

Transition metal catalysis has shown promise for improving the efficiency of pyrazole alkylation reactions. Palladium-based catalytic systems, particularly those employing palladium acetate with phosphine ligands, have demonstrated enhanced reactivity and selectivity for carbon-nitrogen bond formation [16] [17]. These systems operate through oxidative addition-reductive elimination mechanisms that favor the formation of the desired alkylation product while suppressing competing pathways [18].

Lewis acid catalysis using metal triflates has been investigated for activating bromoethylating agents toward nucleophilic attack [19]. Copper triflate and iron triflate have shown particular effectiveness in promoting the alkylation reaction while maintaining chemoselectivity [20]. These catalysts function by coordinating to the leaving group, enhancing its electrophilicity and facilitating the substitution reaction [17].

Enzymatic catalysis represents an emerging approach for achieving highly selective pyrazole alkylation under mild conditions [21]. Engineered methyltransferases have been developed that can catalyze the selective alkylation of pyrazole substrates with remarkable regioselectivity exceeding 99 percent [21]. These biocatalytic systems operate through cofactor-mediated mechanisms that provide exceptional control over reaction selectivity [21].

Catalytic System Performance Comparison

Catalyst TypeLoading (mol%)Temperature (°C)Time (h)Yield (%)Selectivity (%)
TBAB (Phase-transfer)106048288
Pd(OAc)₂/PPh₃58067892
Cu(OTf)₂207038585
Fe₃O₄@CPTMO-Ni159028890
Engineered enzyme125875>99

Role as Synthetic Intermediate for Biologically Active Compounds

1-(2-bromoethyl)-4-nitro-1H-pyrazole represents a strategically important synthetic intermediate in medicinal chemistry, serving as a versatile building block for the development of biologically active compounds . The compound's molecular structure, featuring both the bromoethyl substituent and the nitro group positioned on the pyrazole ring, provides multiple reactive sites that enable diverse chemical transformations leading to pharmaceutically relevant derivatives [2] [3].

The pyrazole scaffold itself has established significance in drug discovery, with over fifty pyrazole-containing synthetic medicines currently available on the global market [4]. The United States Food and Drug Administration has approved more than thirty pyrazole-containing drugs since 2011, with applications spanning hereditary angioedema, non-small cell lung cancer, sickle cell disease, cystic fibrosis, and rheumatoid arthritis [4]. This widespread pharmaceutical relevance underscores the importance of synthetic intermediates like 1-(2-bromoethyl)-4-nitro-1H-pyrazole in advancing drug development programs.

The bromoethyl group at the 1-position functions as an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the introduction of various pharmacophores . Meanwhile, the nitro group at the 4-position contributes significant electronic effects that can modulate the compound's reactivity and binding properties in target interactions [5] [6]. These structural features position the compound as an ideal precursor for synthesizing complex bioactive molecules through established synthetic methodologies [7].

Development of Lipoprotein-Associated Phospholipase A2 Inhibitors

The development of lipoprotein-associated phospholipase A2 inhibitors represents a particularly promising therapeutic strategy for inflammation-associated diseases, including atherosclerosis, Alzheimer's disease, and diabetic macular edema [8]. Research has demonstrated that pyrazole derivatives, including those derived from 1-(2-bromoethyl)-4-nitro-1H-pyrazole, serve as effective starting materials for constructing novel inhibitor frameworks targeting this important enzyme .

Lipoprotein-associated phospholipase A2 is a calcium-independent, secreted extracellular enzyme that shows broad substrate specificity and has been established as a definitive marker of coronary heart disease [9]. Elevated levels of this enzyme are associated with increased risk of coronary heart disease and stroke, making its inhibition a crucial therapeutic target [9] [10]. The enzyme utilizes a catalytic triad mechanism and demonstrates significant potential for small molecule inhibition approaches [9].

Studies have revealed that pyrazole-based scaffolds demonstrate exceptional potential for developing potent lipoprotein-associated phospholipase A2 inhibitors [8] [11]. The structural modifications possible through 1-(2-bromoethyl)-4-nitro-1H-pyrazole enable the creation of inhibitors with enhanced selectivity and reduced side effects. For instance, research has shown that compounds derived from similar pyrazole intermediates can achieve significant inhibitory efficacy in animal models upon oral dosing [8].

Fragment-based inhibitor development has emerged as a particularly successful strategy, with pyrazole-derived chemotypes showing promising pharmacokinetic profiles and low lipophilicity characteristics [11]. The active site interactions of these inhibitors have been well-characterized through crystallographic studies, providing valuable insights for structure-based optimization approaches [11]. These findings support the continued development of 1-(2-bromoethyl)-4-nitro-1H-pyrazole derivatives as potential therapeutic agents for cardiovascular and neurological conditions.

Design of Anti-Inflammatory Pyrazole Derivatives

The design of anti-inflammatory pyrazole derivatives represents a major area of pharmaceutical research, with several compounds already achieving clinical success [12] [13]. Pyrazole-containing anti-inflammatory drugs include celecoxib, tepoxalin, and betazole, which have demonstrated efficacy as selective cyclooxygenase inhibitors and analgesic agents [13] [4]. The structural versatility provided by 1-(2-bromoethyl)-4-nitro-1H-pyrazole enables the systematic development of new anti-inflammatory compounds with improved therapeutic profiles.

Research findings indicate that pyrazole derivatives exhibit anti-inflammatory effects through multiple mechanisms, including inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways [14] [13]. Studies have demonstrated that specific structural modifications of the pyrazole ring can significantly enhance anti-inflammatory activity while reducing unwanted side effects [13] [15]. The introduction of appropriate substituents at key positions of the pyrazole scaffold has been shown to improve selectivity for inflammatory targets.

Recent investigations have focused on the development of pyrazole derivatives bearing catechol moieties linked through acylhydrazone chains, which demonstrate promising inhibitory effects on reactive oxygen species production in platelets and neutrophils [13]. These compounds have shown significant potential for treating oxidative stress-related inflammatory conditions, with some derivatives achieving micromolar-range activity in cellular assays [13].

The anti-inflammatory potential of pyrazole derivatives has been further validated through in vivo studies using standard inflammatory models [15]. Compounds derived from thiophene-pyrazole hybrid structures have demonstrated superior anti-inflammatory action compared to existing drugs, with favorable ADME profiles supporting their potential for clinical development [15]. These findings highlight the continued importance of 1-(2-bromoethyl)-4-nitro-1H-pyrazole as a synthetic intermediate for advancing anti-inflammatory drug discovery programs.

Structure-Activity Relationship Studies

Structure-activity relationship studies of pyrazole derivatives have provided crucial insights into the molecular features that govern biological activity and therapeutic potential [16] [17] [18]. These investigations have systematically examined how specific structural modifications influence compound properties, including binding affinity, selectivity, and pharmacokinetic characteristics. The findings from these studies have direct implications for optimizing derivatives of 1-(2-bromoethyl)-4-nitro-1H-pyrazole for specific therapeutic applications.

Comprehensive structure-activity relationship analyses have revealed that the position and nature of substituents on the pyrazole ring significantly impact biological activity [19] [5]. Studies examining cannabinoid receptor antagonists have demonstrated that structural requirements for potent activity include specific substitution patterns, with the most active compounds containing optimal combinations of aryl and functional group substituents [16]. These findings provide valuable guidance for designing new derivatives with enhanced therapeutic potential.

Structural FeatureImpact on ActivityOptimal Configuration
Substituent PositionCritical for selectivityPosition-dependent effects
Electron-withdrawing GroupsEnhanced binding affinityNitro and halogen substituents
Alkyl Chain LengthModulates pharmacokinetics2-3 carbon optimal range
Aromatic SubstitutionInfluences target specificityPara-substituted preferred

Impact of Bromoethyl Substituent on Bioactivity

The bromoethyl substituent at the 1-position of the pyrazole ring exerts significant influence on biological activity through both steric and electronic effects . This alkyl chain provides important molecular recognition features while serving as a reactive handle for further chemical modifications. Research has demonstrated that the length and nature of alkyl substituents at this position can dramatically affect compound potency and selectivity profiles.

Studies examining the impact of bromoethyl substitution have revealed that this group contributes to enhanced binding interactions through favorable hydrophobic contacts with target proteins [19]. The two-carbon chain length appears optimal for many biological targets, providing sufficient flexibility for induced-fit binding while maintaining favorable pharmacokinetic properties . The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores.

Computational analyses have shown that the bromoethyl substituent influences the overall molecular conformation and electronic distribution of pyrazole derivatives [18]. These effects can modulate binding affinity and selectivity for specific targets, with some studies reporting correlation between substituent basicity and biological activity [19]. The strategic positioning of this group enables favorable electrostatic interactions with target binding sites while maintaining drug-like properties.

Research findings indicate that modifications to the bromoethyl chain can significantly alter compound behavior in biological systems [21]. Studies have demonstrated that replacing the bromine with other functional groups or extending the carbon chain length can lead to substantial changes in antimicrobial, anti-inflammatory, and anticancer activities [21]. These structure-activity relationships provide valuable guidance for optimizing compound properties through rational design approaches.

Nitro Group Contribution to Target Binding Affinity

The nitro group positioned at the 4-position of the pyrazole ring makes substantial contributions to target binding affinity through multiple molecular interactions [5] [6] . This electron-withdrawing substituent significantly influences the electronic properties of the pyrazole ring, affecting both ground-state stability and reactivity toward biological targets. Research has demonstrated that the presence of nitro groups can enhance binding affinity through specific interactions with amino acid residues in protein active sites.

Studies examining nitro-substituted pyrazole derivatives have revealed that this functional group contributes to enhanced estrogen receptor binding capabilities [5] [6]. Investigation of tetrasubstituted pyrazole derivatives bearing nitro substituents on phenol rings demonstrated that the introduction of nitro groups benefited estrogen receptor beta binding abilities, with some compounds achieving satisfactory binding to both receptor subtypes [5]. These findings highlight the importance of nitro group positioning for optimizing target selectivity.

The nitro group's electron-withdrawing properties significantly affect the pyrazole ring's electronic distribution, influencing both binding affinity and metabolic stability . Research has shown that compounds containing nitro groups often exhibit enhanced antimicrobial properties, with some derivatives achieving minimum inhibitory concentrations in the low micromolar range . The nitro group can also participate in hydrogen bonding interactions and contribute to favorable electrostatic interactions with target proteins.

Target ClassNitro Group EffectBinding Affinity Enhancement
Estrogen ReceptorsEnhanced selectivity27-fold improvement
Antimicrobial TargetsIncreased potencyMicromolar range activity
Anti-inflammatoryImproved specificityReduced side effects
Anticancer TargetsEnhanced cytotoxicityApoptosis induction

Mechanistic studies have revealed that the nitro group can undergo bioreductive activation in certain cellular environments, leading to the formation of reactive intermediates that contribute to biological activity . This property has been exploited in the development of anticancer agents, where nitro-containing pyrazole derivatives demonstrate selective toxicity toward tumor cells while sparing normal tissues . The combination of direct binding interactions and potential bioreductive activation makes the nitro group a valuable pharmacophore for drug development applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

218.96434 g/mol

Monoisotopic Mass

218.96434 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types